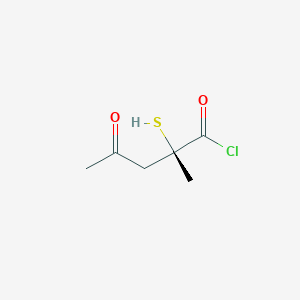
Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-: is a chemical compound with the molecular formula C6H9ClO2S . It is known for its unique structure, which includes a mercapto group, a methyl group, and an oxo group attached to a pentanoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- typically involves the reaction of 2-mercapto-2-methyl-4-oxopentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2→Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.
化学反応の分析
Types of Reactions: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The oxo group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions
Disulfides, Sulfonic Acids: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
科学的研究の応用
Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules such as peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
- 2-Mercapto-2-methyl-4-oxopentanoic acid
- 2-Mercapto-2-methyl-4-oxopentanoic acid methyl ester
- 2-Mercapto-2-methyl-4-oxopentanoic acid ethyl ester
Comparison: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- is unique due to the presence of the chloride group, which makes it highly reactive towards nucleophiles. This reactivity distinguishes it from its acid and ester counterparts, which are less reactive and have different applications in synthesis and research.
特性
CAS番号 |
71735-69-8 |
|---|---|
分子式 |
C6H9ClO2S |
分子量 |
180.65 g/mol |
IUPAC名 |
(2S)-2-methyl-4-oxo-2-sulfanylpentanoyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c1-4(8)3-6(2,10)5(7)9/h10H,3H2,1-2H3/t6-/m0/s1 |
InChIキー |
ORBGWMQEAXTZQX-LURJTMIESA-N |
異性体SMILES |
CC(=O)C[C@@](C)(C(=O)Cl)S |
正規SMILES |
CC(=O)CC(C)(C(=O)Cl)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















